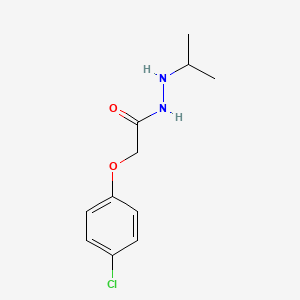

Iproclozide

Descripción

Propiedades

Número CAS |

3544-35-2 |

|---|---|

Fórmula molecular |

C11H15ClN2O2 |

Peso molecular |

242.70 g/mol |

Nombre IUPAC |

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide |

InChI |

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |

Clave InChI |

GGECDTUJZOXAAR-UHFFFAOYSA-N |

SMILES |

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl |

melting_point |

93.5 °C |

Otros números CAS |

3544-35-2 |

Sinónimos |

iproclozide p-(chlorophenoxy)acetic acid 2-isopropylhydrazide |

Origen del producto |

United States |

Foundational & Exploratory

Iproclozide's Mechanism of Action on Monoamine Oxidase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iproclozide is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Its mechanism of action is centered on the formation of a stable covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzymes. This irreversible inhibition leads to a prolonged increase in the synaptic concentrations of key neurotransmitters, which underlies its antidepressant effects. This guide provides an in-depth examination of the biochemical interactions, relevant quantitative data, detailed experimental methodologies for studying its effects, and visual representations of the key pathways and workflows.

Introduction to Iproclozide and Monoamine Oxidase

Iproclozide belongs to the hydrazine class of chemical compounds and was historically used as an antidepressant.[1] Monoamine oxidases (MAOs) are a family of enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[2] By inhibiting these enzymes, iproclozide effectively increases the bioavailability of these neurotransmitters in the central nervous system.[3] However, its use was discontinued due to concerns about hepatotoxicity.[1]

Mechanism of Action: Irreversible Covalent Inhibition

The inhibitory action of iproclozide on MAO enzymes is a multi-step process that results in the permanent inactivation of the enzyme.[4] The key to this irreversible inhibition lies in its hydrazine moiety.[3]

-

Metabolic Activation: Iproclozide is metabolized to a reactive intermediate.[4]

-

Interaction with FAD: This reactive metabolite then interacts with the FAD cofactor at the active site of the MAO enzyme.[4]

-

Covalent Adduct Formation: A stable covalent bond is formed between the hydrazine-derived metabolite and the N5 position of the flavin ring system of the FAD cofactor.[4]

This covalent modification permanently inactivates the enzyme, and restoration of MAO activity requires the de novo synthesis of new enzyme molecules.[3][4]

Quantitative Data on MAO Inhibition

| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |

| Iproniazid | MAO-A | 37 | [5] |

| Iproniazid | MAO-B | 42.5 | [5] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MAO inhibitors like iproclozide.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay is commonly used to determine the IC50 value of a potential MAO inhibitor.

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

Test compound (Iproclozide) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

MAO substrate (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[6][7]

-

Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) for detection of H2O2, a product of the MAO reaction[6]

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of iproclozide in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the MAO enzyme and the different concentrations of iproclozide. Include a vehicle control (DMSO) and a positive control (a known MAO inhibitor). For irreversible inhibitors, a pre-incubation period (e.g., 15-30 minutes at 37°C) is crucial to allow for the covalent bond formation.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate and the fluorescent probe/HRP mixture to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex Red).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of iproclozide relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibitor Reversibility by Dialysis

This experiment is essential to confirm the irreversible nature of the inhibition.

Materials:

-

MAO enzyme preparation

-

Iproclozide

-

Reversible MAO inhibitor (as a control, e.g., moclobemide)

-

Dialysis tubing with an appropriate molecular weight cut-off (e.g., 10-14 kDa)

-

Large volume of dialysis buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Materials for the in vitro MAO inhibition assay as described above

Procedure:

-

Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a high concentration of iproclozide (typically 10-100 times its IC50 value) for a sufficient time to ensure binding (e.g., 60 minutes at 37°C). Prepare a parallel incubation with a reversible inhibitor and a vehicle control.

-

Dialysis: Place the enzyme-inhibitor mixtures into separate dialysis bags and dialyze against a large volume of cold buffer for an extended period (e.g., 24 hours), with several buffer changes to remove any unbound inhibitor.

-

Activity Measurement: After dialysis, measure the remaining MAO activity in each sample using the in vitro MAO inhibition assay.

-

Data Analysis: Compare the MAO activity of the iproclozide-treated sample to the reversible inhibitor-treated and vehicle control samples. A lack of significant recovery of enzyme activity in the iproclozide sample indicates irreversible inhibition.

Conclusion

Iproclozide is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Its mechanism of action, involving the formation of a covalent adduct with the FAD cofactor, leads to a long-lasting inhibition of neurotransmitter breakdown. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of iproclozide and other irreversible MAO inhibitors. Understanding these mechanisms and methodologies is crucial for the development of novel and safer MAO inhibitors for the treatment of neuropsychiatric disorders.

References

- 1. A Fatal Case of Ciprofloxacin-induced Fulminant Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase in monoaminergic neurones in the rat brain by irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Iproclozide: A Historical and Technical Review of a Discontinued Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproclozide, a hydrazine derivative and an irreversible, non-selective monoamine oxidase inhibitor (MAOI), was once a therapeutic agent for depressive disorders. Its clinical use in the mid-20th century was cut short due to severe and often fatal hepatotoxicity. This technical guide provides a comprehensive historical and scientific overview of iproclozide, detailing its development, mechanism of action, clinical application, and the toxicological findings that led to its withdrawal from the market. This document synthesizes available quantitative data, outlines detailed experimental protocols for its synthesis and toxicological evaluation, and presents key signaling pathways and experimental workflows through structured diagrams.

Historical Context and Development

The story of iproclozide is intertwined with the serendipitous discovery of the antidepressant properties of monoamine oxidase inhibitors. In the early 1950s, iproniazid, a drug initially developed for the treatment of tuberculosis, was observed to have mood-elevating effects in patients.[1] This led to the understanding that inhibiting the enzyme monoamine oxidase (MAO) could alleviate symptoms of depression.[1] This discovery ushered in the era of MAOIs as the first class of antidepressant medications.

Iproclozide, with the chemical name 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide, emerged as part of this first wave of antidepressant drug development. It was marketed under trade names such as Sursum and Sinderesin.[2] While the exact dates of its market introduction are not precisely documented in readily available sources, its clinical use was prominent in the 1960s. However, its therapeutic promise was soon overshadowed by reports of severe liver damage, leading to its eventual withdrawal from clinical use.[2]

Mechanism of Action

Iproclozide exerts its antidepressant effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3] By forming a covalent bond with the enzyme, iproclozide renders it inactive, leading to an accumulation of these neurotransmitters in the brain.[3] The increased availability of serotonin, norepinephrine, and dopamine is believed to be the primary mechanism behind its antidepressant activity.

The irreversible nature of this inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[3] This prolonged action was a characteristic feature of early hydrazine-based MAOIs.

Signaling Pathway

The inhibition of MAO by iproclozide initiates a cascade of events within the neuron. The increased concentration of monoamine neurotransmitters in the synapse leads to enhanced activation of their respective postsynaptic receptors. This, in turn, modulates downstream intracellular signaling pathways, although the precise and complete downstream effects were not fully elucidated during the time of iproclozide's use. The diagram below illustrates the general mechanism of action.

Clinical Efficacy and Dosage

Quantitative data from controlled clinical trials of iproclozide are scarce in modern databases. However, a 1966 study by Suerinck and Suerinck provides some insight into its clinical use and efficacy. The study reported on 146 cases of depressive states treated in a sanatorium milieu with a combination of iproclozide and chlordiazepoxide.[4][5] While the full text of this study is not widely available, its citation in subsequent literature suggests it was a notable clinical investigation of the drug at the time.

For a related and contemporaneously used MAOI, iproniazid, a 1958 study by Loomer, Saunders, and Kline reported significant improvement in 70% of depressed patients.[6] It is plausible that iproclozide demonstrated a similar efficacy profile, which would have justified its use as an antidepressant.

Dosage information from the time suggests that dosing would have been carefully managed due to the risk of side effects. For other MAOIs of that era, treatment often began with a low dose that was gradually increased until a therapeutic effect was achieved or side effects became limiting.

| Parameter | Iproclozide (Combined Therapy) | Iproniazid (Monotherapy - for comparison) |

| Number of Patients | 146[4][5] | Not specified in the 70% efficacy report[6] |

| Treatment Setting | Sanatorium[4][5] | Clinical study[6] |

| Reported Efficacy | Therapeutic results reported (specifics unavailable)[4][5] | 70% of patients showed significant improvement[6] |

| Dosage | Not specified in available abstracts | Not specified in available abstracts |

Experimental Protocols

Synthesis of Iproclozide

The synthesis of iproclozide, 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide, can be conceptualized as a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on established organic chemistry principles for the formation of hydrazides and ether linkages.

Experimental Workflow for Synthesis

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

-

To a solution of 4-chlorophenol in a suitable solvent such as acetone or ethanol, add an equimolar amount of a base like potassium carbonate.

-

Stir the mixture at room temperature to form the potassium 4-chlorophenoxide salt.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux the mixture for several hours to facilitate the Williamson ether synthesis.

-

After cooling, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(4-chlorophenoxy)acetate by vacuum distillation or recrystallization.

Step 2: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

-

Dissolve the purified ethyl 2-(4-chlorophenoxy)acetate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the product, 2-(4-chlorophenoxy)acetohydrazide, to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

Step 3: Synthesis of Iproclozide (Reductive Amination)

-

Dissolve 2-(4-chlorophenoxy)acetohydrazide and a slight excess of acetone in a suitable solvent like methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the hydrazone intermediate.

-

Stir the mixture at room temperature for a few hours.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

-

Allow the reaction to proceed until the reduction of the hydrazone is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude iproclozide.

-

Purify the final product by recrystallization.

Protocol for Assessment of Hepatotoxicity

The hepatotoxicity of iproclozide, being a hydrazine derivative, can be investigated in animal models, typically rats, by administering the compound and subsequently assessing liver function and histology.

Experimental Workflow for Hepatotoxicity Assessment

Detailed Protocol:

-

Animal Model: Use male Sprague-Dawley rats, weighing 200-250g, housed under standard laboratory conditions with free access to food and water.

-

Dosing:

-

Prepare a solution of iproclozide in a suitable vehicle (e.g., saline or a small amount of a non-toxic solvent).

-

Divide the animals into a control group receiving the vehicle only and one or more experimental groups receiving iproclozide at different doses (e.g., a low dose of 20 mg/kg and a high dose of 60 mg/kg, administered intraperitoneally). These doses are extrapolated from studies on hydrazine toxicity.[2]

-

-

Observation: Monitor the animals for clinical signs of toxicity, including changes in behavior, appetite, and body weight, at regular intervals.

-

Sample Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-dosing), euthanize the animals.

-

Collect blood via cardiac puncture and prepare serum for biochemical analysis.

-

Perfuse the liver with cold saline and excise it. Weigh the liver and take sections for histopathology and biochemical assays.

-

-

Biochemical Analysis:

-

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Homogenize a portion of the liver tissue to measure levels of reduced glutathione (GSH), an indicator of oxidative stress.

-

Assess lipid peroxidation in liver homogenates using a method such as the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Histopathological Examination:

-

Fix liver tissue sections in 10% neutral buffered formalin.

-

Process the tissues, embed them in paraffin, and cut thin sections.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Examine the slides under a light microscope for evidence of hepatocellular necrosis, inflammation, fatty changes, and other signs of liver injury.

-

Withdrawal from the Market and Legacy

The clinical use of iproclozide was terminated due to its association with severe, and in some cases fatal, hepatotoxicity.[2] Reports of fulminant hepatitis, a rare but life-threatening condition, emerged in patients treated with the drug. This adverse effect was a characteristic of several early hydrazine-based MAOIs. The risk of severe liver damage, which was unpredictable and not strictly dose-dependent, outweighed the therapeutic benefits in the treatment of depression, especially as safer antidepressant options became available.

The experience with iproclozide and other early MAOIs highlighted the importance of rigorous post-marketing surveillance and contributed to a greater understanding of drug-induced liver injury. While no longer in clinical use, the study of iproclozide and its congeners provided valuable insights into the neurobiology of depression and the pharmacology of monoamine oxidase, paving the way for the development of newer and safer generations of antidepressants.

References

- 1. Iproclozide - Wikipedia [en.wikipedia.org]

- 2. Studies on hydrazine hepatotoxicity. 1. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iproclozide [medbox.iiab.me]

- 5. mdpi.com [mdpi.com]

- 6. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Iproclozide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproclozide is a first-generation, irreversible, non-selective monoamine oxidase (MAO) inhibitor of the hydrazine class, formerly utilized as an antidepressant.[] Despite its efficacy, it was withdrawn from the market due to a significant risk of severe hepatotoxicity.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Iproclozide. It details its mechanism of action, metabolic pathways, and the mechanisms underlying its associated liver toxicity. Furthermore, this guide includes a detailed experimental protocol for assessing MAO inhibition and presents visual representations of key biological pathways to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Identification

Iproclozide, with the IUPAC name 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide, is characterized by a central acetohydrazide core linking a 4-chlorophenoxy group to an isopropyl group.[3]

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide[3] |

| CAS Number | 3544-35-2[3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[3] |

| SMILES | CC(C)NNC(=O)COC1=CC=C(C=C1)Cl[3] |

| InChI | InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)[3] |

Physicochemical and Pharmacological Properties

Iproclozide is a solid crystalline substance with a melting point of 93-94°C.[4] Due to its discontinuation, comprehensive and experimentally verified quantitative data on its physicochemical and pharmacological properties are scarce in publicly available literature. The table below summarizes the available data. For comparative purposes, data for the structurally related non-selective hydrazine MAOI, iproniazid, is included where Iproclozide-specific data is unavailable.

| Property | Value (Iproclozide) | Value (Iproniazid - for comparison) |

| Molecular Weight | 242.70 g/mol [3] | 179.22 g/mol |

| Melting Point | 93-94 °C[4] | 103-105 °C |

| Aqueous Solubility | Data not available | Soluble |

| pKa | Data not available | Data not available |

| MAO-A IC₅₀ | Data not available | ~37 µM[5] |

| MAO-B IC₅₀ | Data not available | ~42.5 µM[5] |

Mechanism of Action: Monoamine Oxidase Inhibition

Iproclozide exerts its antidepressant effects by irreversibly inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[]

By irreversibly binding to and inactivating MAO, Iproclozide prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synapse and enhanced neurotransmission. This elevation of monoamines is believed to be the primary mechanism underlying its therapeutic effects in depression.[6]

Metabolism and Hepatotoxicity

The clinical use of Iproclozide was terminated due to its association with severe, often fatal, hepatotoxicity.[2] The liver damage is not caused by the parent drug itself but by reactive metabolites formed during its metabolism.

The metabolic pathway involves the cytochrome P450 enzyme system in the liver. The hydrazine moiety of Iproclozide is oxidized, leading to the formation of highly reactive electrophilic intermediates. These reactive species can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7] This process is a form of idiosyncratic drug-induced liver injury.[8]

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay for Hydrazine Derivatives

This protocol is adapted from established methods for determining the in vitro inhibitory activity of hydrazine-containing compounds against MAO-A and MAO-B.[9][10]

5.1. Materials

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Iproclozide (test inhibitor)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (deprenyl) (positive control for MAO-B inhibition)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates (UV-transparent for spectrophotometric assays or opaque for fluorometric assays)

-

Spectrophotometer or fluorometer plate reader

5.2. Preparation of Reagents

-

Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in sodium phosphate buffer to the manufacturer's recommended concentration. Keep on ice.

-

Substrate Solutions:

-

Prepare a stock solution of kynuramine in buffer.

-

Prepare a stock solution of benzylamine in buffer.

-

-

Inhibitor Solutions:

-

Prepare a stock solution of Iproclozide in DMSO.

-

Prepare stock solutions of clorgyline and selegiline in DMSO.

-

Create a series of dilutions of the test and control inhibitors in buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

5.3. Assay Procedure

-

Plate Setup: To each well of the 96-well plate, add the following in order:

-

Sodium phosphate buffer

-

Inhibitor solution (Iproclozide, clorgyline, or selegiline at various concentrations) or vehicle (buffer with DMSO) for control wells.

-

Enzyme solution (MAO-A or MAO-B).

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution (kynuramine for MAO-A assays, benzylamine for MAO-B assays) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Measurement:

-

For the kynuramine/MAO-A assay, measure the formation of 4-hydroxyquinoline by monitoring the change in absorbance or fluorescence at the appropriate wavelength.

-

For the benzylamine/MAO-B assay, measure the formation of benzaldehyde by monitoring the change in absorbance at approximately 250 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (vehicle-only) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion

Iproclozide is a potent, non-selective, and irreversible inhibitor of monoamine oxidase with a well-defined chemical structure. Its mechanism of action, involving the increase of synaptic monoamine levels, provided the basis for its use as an antidepressant. However, its clinical application was curtailed by severe hepatotoxicity, a consequence of metabolic activation to reactive intermediates. The information and protocols provided in this guide offer a detailed technical resource for researchers and professionals in the field of drug development, emphasizing the importance of understanding metabolic pathways and potential toxicities in the design of new therapeutic agents.

References

- 2. Iproclozide - Wikipedia [en.wikipedia.org]

- 3. Iproclozide | C11H15ClN2O2 | CID 19063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iproclozide [druglead.com]

- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Iproclozide: A Technical Whitepaper on its Classification as a Hydrazine Derivative, MAO Inhibition, and Associated Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproclozide is an antidepressant drug belonging to the hydrazine class of monoamine oxidase inhibitors (MAOIs). Its therapeutic effect is derived from its irreversible, non-selective inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased synaptic concentrations of key neurotransmitters. Despite its efficacy, iproclozide was withdrawn from the market due to a significant risk of severe, and sometimes fatal, hepatotoxicity. This technical guide provides an in-depth analysis of iproclozide's classification as a hydrazine derivative, its mechanism of action as an MAOI, and the metabolic basis for its liver toxicity. The document includes a compilation of available quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes.

Chemical and Pharmacological Classification

Iproclozide, with the IUPAC name 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide, is unequivocally classified as a hydrazine derivative due to the presence of a hydrazine moiety (-NH-NH-) in its chemical structure. This functional group is central to its pharmacological activity.

Table 1: Chemical and Pharmacological Properties of Iproclozide

| Property | Value |

| IUPAC Name | 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Chemical Class | Hydrazine Derivative |

| Pharmacological Class | Irreversible, Non-selective Monoamine Oxidase Inhibitor (MAOI) |

| ATC Code | N06AF06 |

Monoamine Oxidase Inhibition

As a non-selective MAOI, iproclozide inhibits both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

Mechanism of Inhibition

The hydrazine group of iproclozide is crucial for its mechanism of action. It acts as an irreversible inhibitor by forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme. This inactivation is time-dependent and requires the synthesis of new enzyme molecules to restore monoamine oxidase activity.[1][2]

Quantitative Analysis of MAO Inhibition

Table 2: Comparative MAO Inhibitory Activity

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity |

| Iproniazid | 37[3] | 42.5[3] | Non-selective |

| Iproclozide | Data not available | Data not available | Non-selective |

Hepatotoxicity of Iproclozide

The clinical use of iproclozide was terminated due to its association with severe, and in some cases, fatal fulminant hepatitis.[4][5] This hepatotoxicity is a class effect of many hydrazine-based drugs and is linked to their metabolic activation into reactive species.

Metabolic Activation Pathway

Iproclozide is metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes.[6][7] The metabolic pathway is believed to involve the oxidation of the hydrazine moiety to form a reactive diazenyl intermediate. This unstable species can then generate a carbon-centered radical, which is capable of covalently binding to hepatic macromolecules, such as proteins, leading to cellular damage and necrosis.[6]

Clinical and Histopathological Findings

Cases of iproclozide-induced fulminant hepatitis were characterized by a rapid onset of severe liver injury. A key study by Pessayre et al. (1978) highlighted the role of enzyme induction in exacerbating this toxicity.

Table 3: Summary of Clinical Chemistry Data from Iproclozide-Induced Hepatitis Case Reports (Illustrative)

| Parameter | Patient 1 | Patient 2 | Patient 3 | Normal Range |

| ALT (Alanine Aminotransferase) | Markedly Elevated | Markedly Elevated | Markedly Elevated | < 40 U/L |

| AST (Aspartate Aminotransferase) | Markedly Elevated | Markedly Elevated | Markedly Elevated | < 40 U/L |

| Total Bilirubin | Significantly Elevated | Significantly Elevated | Significantly Elevated | < 1.2 mg/dL |

| Prothrombin Time | Prolonged | Prolonged | Prolonged | 11-13.5 seconds |

| Note: Specific quantitative values from the original case reports are not readily available in the public domain. The table illustrates the expected pattern of severe hepatocellular injury. |

Histopathological examination of liver biopsies from patients with iproclozide-induced hepatitis typically reveals extensive centrilobular necrosis.[8][9] This pattern of liver damage is consistent with injury caused by a toxic metabolite. Other common findings include inflammation and, in some cases, cholestasis.[3][10]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of a compound against MAO-A and MAO-B is a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine or p-tyramine, is prepared in an appropriate buffer.

-

Inhibitor Preparation: Iproclozide is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The MAO enzyme, buffer, and various concentrations of iproclozide (or vehicle control) are pre-incubated.

-

The reaction is initiated by the addition of the substrate and a fluorescent probe (e.g., Amplex Red), which detects the production of hydrogen peroxide, a byproduct of the MAO reaction.

-

The fluorescence is measured over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hepatotoxicity Assessment (General Protocol for Rodent Model)

Animal models are essential for studying drug-induced liver injury.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Drug Administration: Iproclozide is administered orally or via intraperitoneal injection at various doses. A control group receives the vehicle. To investigate the role of enzyme induction, a separate group of animals can be pre-treated with a known CYP450 inducer (e.g., phenobarbital) prior to iproclozide administration.

-

Monitoring: Animals are monitored for clinical signs of toxicity. Body weight is recorded regularly.

-

Sample Collection: At predetermined time points, blood samples are collected for clinical chemistry analysis. Animals are then euthanized, and liver tissue is collected for histopathological examination.

-

Biochemical Analysis: Serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin are measured to assess liver function.

-

Histopathological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent and nature of liver cell damage, such as necrosis, inflammation, and steatosis.

Synthesis of Iproclozide

The synthesis of iproclozide can be achieved through a multi-step process, likely following a procedure similar to that described by Libermann in 1961. A plausible synthetic route involves the reaction of a suitable starting material with hydrazine to form the key acetohydrazide intermediate.

Analytical Method for Iproclozide Detection

Gas chromatography (GC) is a suitable method for the quantitative analysis of iproclozide in biological samples.

-

Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to liquid-liquid extraction or solid-phase extraction to isolate iproclozide and an internal standard.

-

Derivatization (if necessary): The extracted analyte may be derivatized to improve its volatility and thermal stability for GC analysis.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a mass spectrometer (MS) detector.

-

GC Column: A capillary column with a suitable stationary phase is used for separation.

-

Temperature Program: The oven temperature is programmed to achieve optimal separation of iproclozide from other components.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of iproclozide and the internal standard.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of iproclozide in the sample.

Conclusion

Iproclozide's classification as a hydrazine derivative is fundamental to understanding both its therapeutic efficacy as an irreversible MAO inhibitor and its significant risk of hepatotoxicity. The irreversible inhibition of MAO-A and MAO-B provides a potent antidepressant effect but also necessitates careful consideration of drug-drug and drug-food interactions. The metabolic activation of the hydrazine moiety by cytochrome P450 enzymes to a reactive species that causes hepatocellular necrosis is the primary mechanism underlying its liver toxicity. This technical guide has provided a comprehensive overview of these aspects, supported by available data and established experimental methodologies, to serve as a valuable resource for the scientific community. Further research to fully elucidate the specific kinetic parameters of iproclozide's MAO inhibition and the precise molecular events in its-induced hepatotoxicity is warranted.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Liver histology in the diagnosis and prognosis of drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amitriptyline-induced fulminant hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fulminant and subfulminant liver failure: definitions and causes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Isoniazid-rifampin fulminant hepatitis. A possible consequence of the enhancement of isoniazid hepatotoxicity by enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver - Necrosis - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]

- 10. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Enzyme Inhibition Profile of Iproclozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproclozide is a hydrazine-based, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[1][2] It exerts its therapeutic effects by inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[2] These enzymes are responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[2] By inhibiting these enzymes, Iproclozide increases the synaptic availability of these neurotransmitters, which is the basis of its antidepressant properties. This technical guide provides an in-depth overview of the in-vitro enzyme inhibition characteristics of Iproclozide, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Analysis of Enzyme Inhibition

While specific quantitative data for Iproclozide is limited in publicly available literature, the following table includes the IC50 value for Iproniazid, a structurally and functionally similar hydrazine MAO inhibitor, which is often used as a reference compound in MAO inhibition studies.

| Compound | Enzyme | IC50 (μM) | Inhibition Type | Reference Compound(s) |

| Iproniazid | Total MAO | 4.02 ± 0.06 | Irreversible | Clorgyline, Pargyline |

Mechanism of Action: Irreversible Inhibition

Iproclozide's mechanism of action involves the irreversible inhibition of both MAO-A and MAO-B. This is attributed to its hydrazine functional group, which forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the monoamine oxidase enzyme.[2] This covalent modification permanently inactivates the enzyme. Restoration of MAO activity consequently requires the synthesis of new enzyme molecules.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters and the mechanism of inhibition by Iproclozide.

Caption: Monoamine oxidase (MAO) signaling pathway and irreversible inhibition by Iproclozide.

Experimental Protocols for In-Vitro MAO Inhibition Assays

The following sections detail generalized but comprehensive protocols for determining the inhibitory activity of compounds like Iproclozide against MAO-A and MAO-B in vitro. These protocols are based on commonly used spectrophotometric and fluorometric methods.

General Experimental Workflow

Caption: A generalized workflow for an in-vitro monoamine oxidase (MAO) inhibition assay.

Spectrophotometric Assay Protocol

This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is used in a peroxidase-coupled reaction to produce a colored product.

1. Materials and Reagents:

-

Purified recombinant human MAO-A and MAO-B enzymes

-

Iproclozide (or other test inhibitors)

-

MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Chromogenic peroxidase substrate (e.g., 4-Aminoantipyrine with vanillic acid)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm)

2. Experimental Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Iproclozide and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of enzymes, substrates, HRP, and chromogenic substrates in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and solvent.

-

Control wells (100% activity): Assay buffer, MAO enzyme, and solvent.

-

Test wells: Assay buffer, MAO enzyme, and varying concentrations of Iproclozide.

-

Positive control wells: Assay buffer, MAO enzyme, and a known inhibitor.

-

-

Pre-incubation:

-

Add the enzyme solution to the control, test, and positive control wells.

-

Add the corresponding inhibitor solutions or solvent to the wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the MAO substrate, HRP, and chromogenic substrate.

-

Add the reaction mixture to all wells to start the enzymatic reaction.

-

Immediately place the plate in the microplate reader and measure the absorbance kinetically for a set period (e.g., 20-30 minutes) at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of Iproclozide relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the Iproclozide concentration and determine the IC50 value using a suitable non-linear regression analysis.

-

Fluorometric Assay Protocol

This method is generally more sensitive than the spectrophotometric assay and also relies on the detection of H₂O₂ production.

1. Materials and Reagents:

-

Purified recombinant human MAO-A and MAO-B enzymes

-

Iproclozide (or other test inhibitors)

-

MAO substrate (e.g., p-tyramine for both isoforms)

-

Horseradish peroxidase (HRP)

-

Fluorogenic peroxidase substrate (e.g., Amplex® Red)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/590 nm for Amplex® Red)

2. Experimental Procedure:

-

Reagent Preparation:

-

Prepare stock and working solutions of Iproclozide, control inhibitors, enzymes, and substrates as described in the spectrophotometric protocol.

-

Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.

-

-

Assay Setup (in a 96-well black plate):

-

Set up blank, control, test, and positive control wells as described previously.

-

-

Pre-incubation:

-

Perform the pre-incubation of the enzyme with the inhibitors as described in the spectrophotometric protocol.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe.

-

Add the reaction mixture to all wells to initiate the reaction.

-

Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically.

-

-

Data Analysis:

-

Analyze the data as described for the spectrophotometric assay to determine the percentage of inhibition and the IC50 value for Iproclozide.

-

Conclusion

Iproclozide is a potent, irreversible inhibitor of both MAO-A and MAO-B. The in-vitro characterization of its inhibitory activity is crucial for understanding its pharmacological profile and for the development of new MAO inhibitors. The experimental protocols detailed in this guide provide a robust framework for assessing the potency and selectivity of Iproclozide and other related compounds in a research and drug discovery setting. Further studies are warranted to obtain more precise quantitative data, such as Ki values, for a more complete understanding of its enzyme kinetics.

References

Early Clinical Research on Iproclozide (Iproniazid) for Depression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproclozide, known more commonly as iproniazid, holds a significant place in the history of psychopharmacology as the first monoamine oxidase inhibitor (MAOI) used to treat depression.[1] Its antidepressant properties were discovered serendipitously in the 1950s during its initial use as a treatment for tuberculosis.[2] This discovery paved the way for the monoamine hypothesis of depression and opened a new era of pharmacological interventions for mood disorders. This technical guide provides an in-depth analysis of the early clinical research on iproclozide, focusing on quantitative data, experimental protocols, and the logical frameworks of these pioneering studies.

Core Clinical Data Summary

The initial clinical studies on iproclozide, while not adhering to the rigorous standards of modern clinical trials, provided the foundational evidence for its efficacy in treating depression. The following tables summarize the key quantitative data extracted from seminal publications of that era.

| Table 1: Patient Demographics and Diagnoses in Early Iproclozide Clinical Trials | |||

| Study | Total Patients (N) | Patient Population | Primary Diagnosis |

| Loomer, Saunders, & Kline (1957) | 24 | In-patients | 17 with severe schizophrenia, 7 with depression.[3] |

| West & Dally (1959) | 70 | In-patients and out-patients | Depressive syndromes, including atypical depression. |

| Pare & Sandler (1959) | 32 | In-patients | Severe depression. |

| Cole et al. (1959) | 40 | In-patients | "Neurotic" and "psychotic" depressions. |

| Robie (1958) | 87 | Not specified | Melancholia. |

| Table 2: Dosage Regimens and Treatment Durations | ||

| Study | Dosage Range | Typical Treatment Duration |

| Loomer, Saunders, & Kline (1957) | 50-150 mg/day | Several weeks. |

| West & Dally (1959) | 75-150 mg/day initially, reduced for maintenance. | Not specified. |

| Pare & Sandler (1959) | 150 mg/day for 2-4 weeks. | 2-4 weeks. |

| Cole et al. (1959) | 150 mg/day for 3 weeks, then adjusted. | 8 weeks (study duration). |

| Robie (1958) | Not specified. | Not specified. |

| Table 3: Efficacy Outcomes in Early Iproclozide Clinical Trials | ||

| Study | Efficacy Metric | Reported Outcome |

| Loomer, Saunders, & Kline (1957) | Substantial improvement. | 70% of patients showed substantial improvement.[3] |

| West & Dally (1959) | Marked improvement or recovery. | 68% of patients with atypical depression showed marked improvement or recovery. |

| Pare & Sandler (1959) | Recovered or much improved. | 62.5% of patients recovered or were much improved. |

| Cole et al. (1959) | Significant improvement. | Iproniazid was significantly more effective than placebo. |

| Robie (1958) | Remission. | Approximately 61% (53 out of 87 cases) achieved remission in melancholia. |

| Table 4: Reported Side Effects of Iproclozide in Early Clinical Research | |

| Side Effect Category | Specific Manifestations |

| Central Nervous System | Dizziness, vertigo, headache, insomnia, agitation, euphoria, and in some cases, exacerbation of psychosis. |

| Autonomic | Dry mouth, constipation, delayed micturition, orthostatic hypotension. |

| Hepatic | Jaundice, liver damage (a significant concern leading to its eventual withdrawal).[1] |

| Metabolic | Weight gain. |

| Neurological | Paresthesias, hyperreflexia. |

Experimental Protocols

The methodologies employed in these early studies were foundational. Below are detailed descriptions of the key experimental protocols.

Loomer, Saunders, & Kline (1957): A Clinical and Pharmacodynamic Evaluation

-

Patient Selection: The study included 17 hospitalized patients with severe schizophrenia who were largely unresponsive to previous treatments, and 7 patients with depression.

-

Treatment Protocol: Iproniazid was administered orally in divided doses, with a starting dose of 50 mg/day, which was gradually increased to a maximum of 150 mg/day based on patient response and tolerance.

-

Assessment: Patient progress was evaluated through clinical observation by psychiatric staff. There were no standardized rating scales mentioned. The primary outcome was a global assessment of "substantial improvement," characterized by increased energy, improved mood, and better interpersonal engagement.

West & Dally (1959): A Study in Depressive Syndromes

-

Patient Selection: This study involved 70 patients with various depressive syndromes, notably making a distinction for "atypical depression," characterized by anxiety and fatigue without the typical features of endogenous depression.

-

Treatment Protocol: The initial dose was typically 150 mg/day, which was continued for two to four weeks. For patients who responded, the dose was gradually reduced to a maintenance level of 25 to 50 mg/day.

-

Assessment: Clinical response was categorized as "recovered," "much improved," "slightly improved," or "no change." The assessment was based on clinical interviews and observations.

Pare & Sandler (1959): A Clinical and Biochemical Study

-

Patient Selection: The study enrolled 32 hospitalized patients with severe depression.

-

Treatment Protocol: All patients received a fixed dose of 150 mg of iproniazid daily for a minimum of two weeks.

-

Assessment:

-

Clinical: Patients were assessed weekly by two independent psychiatrists, and the degree of improvement was graded.

-

Biochemical: Urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, was measured before and during treatment to assess the biochemical effects of MAO inhibition. This represented an early attempt to correlate clinical response with a biological marker.

-

Cole et al. (1959): A Controlled Study

-

Study Design: This was a double-blind, placebo-controlled study, which was a more rigorous design for the time.

-

Patient Selection: 40 hospitalized patients diagnosed with "neurotic" or "psychotic" depression were included.

-

Treatment Protocol: Patients were randomly assigned to receive either iproniazid (150 mg/day) or a placebo for three weeks. After this period, the treatment could be adjusted based on clinical judgment.

-

Assessment: A rating scale was used to assess the severity of depression at baseline and at regular intervals throughout the study. The specific scale used was not detailed in the available summary.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and conceptual frameworks of this early research, the following diagrams are provided.

Conclusion

The early clinical research on iproclozide for depression, conducted in the late 1950s, was a pivotal moment in the history of psychiatry. Despite the methodological limitations of these initial studies by modern standards, they consistently demonstrated the antidepressant efficacy of iproclozide and laid the groundwork for the development of subsequent antidepressant medications. The identification of its mechanism of action as a monoamine oxidase inhibitor was instrumental in forming the monoamine hypothesis of depression, a cornerstone of biological psychiatry for decades. While iproclozide itself is no longer in clinical use due to concerns about hepatotoxicity, its legacy endures in the classes of antidepressants that followed and in our fundamental understanding of the neurobiology of mood disorders. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed look into the foundational data and methodologies that launched the era of antidepressant pharmacotherapy.

References

Preclinical Toxicological Profile of Iproclozide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproclozide is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, previously utilized as an antidepressant. Its clinical use was discontinued due to a significant risk of severe, dose-independent hepatotoxicity, often leading to fulminant hepatitis with a high mortality rate.[1][2] This technical guide provides a comprehensive overview of the preclinical toxicological profile of Iproclozide, drawing from available data and supplemented with information from related hydrazine-derived MAOIs to contextualize its toxicological properties. The document summarizes key quantitative toxicological data, details experimental methodologies for toxicity assessment, and visualizes potential mechanistic pathways involved in Iproclozide-induced toxicity. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the toxicological risks associated with Iproclozide and similar chemical entities.

Introduction

Iproclozide (Sursum, Sinderesin) is an irreversible, non-selective monoamine oxidase inhibitor.[1][2] By inhibiting both MAO-A and MAO-B, it increases the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which underlies its antidepressant effects.[1] However, its clinical application was short-lived due to severe liver toxicity. Understanding the preclinical toxicological profile of Iproclozide is crucial for assessing the risks of related compounds and for developing safer alternatives.

General Toxicology

Preclinical general toxicology studies are designed to evaluate the overall adverse effects of a substance on various organ systems. For Iproclozide, the primary target organ of toxicity identified in preclinical and clinical settings is the liver.

Acute Toxicity

Table 1: Acute Toxicity Data for Hydrazine Derivatives (Surrogate Data)

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Hydrazine | Rat | Oral | 60 mg/kg | [Generic industry data] |

| Hydrazine | Mouse | Oral | 59 mg/kg | [Generic industry data] |

| Phenelzine | Rat | Oral | 160 mg/kg | [Generic industry data] |

Repeat-Dose Toxicity

Systematic repeat-dose toxicity studies for Iproclozide are not well-documented. The main finding from clinical observations and limited preclinical data is the potential for cumulative metabolic stress on the liver, with hepatotoxicity emerging after more than a month of therapy.[1]

Table 2: Findings from Repeat-Dose Toxicity Studies (Iproclozide and Related Compounds)

| Compound | Animal Model | Duration | Key Findings | Reference |

| Iproclozide | - | >1 month (clinical) | Emergence of hepatotoxicity, suggesting cumulative metabolic stress. | [1] |

| Hydrazine Derivatives (general) | Rodents | Sub-chronic | Dose-dependent liver and kidney damage are common findings. | [Generic industry data] |

Specific Toxicology

Hepatotoxicity

The most significant toxicological concern with Iproclozide is its potential to cause severe, idiosyncratic hepatotoxicity.

A standard preclinical protocol to assess drug-induced hepatotoxicity in rodents would involve the following steps:

Table 3: Key Parameters in Preclinical Hepatotoxicity Studies

| Parameter | Method | Purpose |

| Serum Transaminases (ALT, AST) | Biochemical Assay | Markers of hepatocellular injury. |

| Alkaline Phosphatase (ALP) | Biochemical Assay | Marker of cholestasis. |

| Total Bilirubin | Biochemical Assay | Marker of liver excretory function. |

| Histopathology | H&E Staining | Microscopic examination for necrosis, inflammation, and other cellular changes. |

Genotoxicity

Specific genotoxicity data for Iproclozide is not available. However, some hydrazine derivatives have been shown to be positive in genotoxicity assays, such as the Ames test.

Table 4: Genotoxicity Profile of Related Hydrazine Compounds

| Compound | Test System | Result | Reference |

| Hydrazine | Salmonella typhimurium (Ames test) | Positive | [Generic industry data] |

| Isoniazid (a hydrazine derivative) | In vitro and in vivo assays | Mixed results, some positive findings | [Generic industry data] |

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

In Vivo Micronucleus Test: This assay is performed in rodents. The animals are treated with the test substance, and bone marrow cells are harvested. The cells are then examined for the presence of micronuclei in polychromatic erythrocytes, which are indicative of chromosomal damage.

Carcinogenicity

Long-term carcinogenicity bioassays for Iproclozide have not been reported. Due to its discontinuation from the market, it is unlikely that such studies were conducted.

Reproductive and Developmental Toxicology

There is no available data on the reproductive and developmental toxicity of Iproclozide.

Mechanism of Toxicity

The primary mechanism of Iproclozide-induced toxicity is believed to be related to its metabolic activation into reactive intermediates, leading to hepatocellular injury.

Metabolic Activation and Hepatotoxicity

Iproclozide, being a hydrazine derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can generate reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. Concomitant use of microsomal enzyme inducers has been shown to accelerate the conversion of Iproclozide to a toxic metabolite, exacerbating its hepatotoxicity.[1]

Role of Oxidative Stress and JNK Signaling

The formation of reactive metabolites can lead to a state of oxidative stress within the hepatocytes, characterized by an overproduction of reactive oxygen species (ROS). This oxidative stress can, in turn, activate cellular stress signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Prolonged activation of the JNK pathway is a known mediator of apoptotic and necrotic cell death in the liver.

Drug Interactions

A critical aspect of Iproclozide's toxicology is its interaction with other drugs.

-

Microsomal Enzyme Inducers: Drugs that induce CYP enzymes (e.g., phenobarbital, rifampin) can increase the metabolic activation of Iproclozide, thereby enhancing its hepatotoxicity.[1]

-

Tyramine-Rich Foods: Like other non-selective MAOIs, Iproclozide can lead to a hypertensive crisis when taken with tyramine-containing foods (the "cheese effect"), although this was reported less frequently with Iproclozide compared to other MAOIs.[1]

-

Serotonergic Agents: Co-administration with other serotonergic drugs can lead to serotonin syndrome, a potentially life-threatening condition.

Conclusion

The preclinical toxicological profile of Iproclozide is dominated by its significant potential for severe hepatotoxicity, a characteristic that led to its withdrawal from the market. While specific quantitative preclinical data for Iproclozide is scarce, the available information, supplemented by data from related hydrazine-derived MAOIs, points towards a mechanism involving metabolic activation to reactive intermediates, subsequent oxidative stress, and activation of cell death signaling pathways. The pronounced risk of drug interactions further complicates its safety profile. This technical guide highlights the critical importance of thorough preclinical toxicological evaluation, with a particular focus on metabolic pathways and potential for liver injury, in the development of new chemical entities, especially those belonging to classes with known toxicity concerns.

References

Pharmacokinetics and Metabolism of Iproclozide in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Iproclozide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, was formerly used as an antidepressant. Its clinical use was discontinued due to a significant risk of severe, often fatal, hepatotoxicity.[1][2] Consequently, detailed and quantitative pharmacokinetic data for iproclozide in animal models are scarce in publicly available literature. This technical guide synthesizes the existing knowledge on the metabolism of iproclozide, drawing parallels with the better-studied, structurally related compound iproniazid. It also outlines the general experimental protocols and analytical methodologies applicable to the study of hydrazine derivatives in a preclinical setting. The focus remains on providing a comprehensive understanding of the metabolic pathways believed to contribute to iproclozide's toxicity.

Introduction to Iproclozide

Iproclozide, with the chemical formula C₁₁H₁₅ClN₂O₂, is an aromatic ether belonging to the hydrazine class of MAOIs.[1][3] Its therapeutic effect as an antidepressant stemmed from its ability to irreversibly inhibit both MAO-A and MAO-B, leading to increased synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1] The irreversible nature of its binding to the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase resulted in a prolonged pharmacological effect.[1] However, the primary concern that led to its withdrawal from the market was its association with fulminant hepatitis, a form of severe liver failure with a high mortality rate.[1][2]

Metabolism of Iproclozide

The key metabolic step is the hydrolysis of the amide bond, leading to the formation of isopropylhydrazine.[4][5] Isopropylhydrazine is a known hepatotoxin and is considered the primary reactive metabolite responsible for the liver injury associated with both iproniazid and, by extension, iproclozide.[4][6]

The metabolism of isopropylhydrazine is believed to be mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[4][6] This enzymatic oxidation is thought to generate highly reactive species, such as an isopropyl radical, which can then covalently bind to hepatic macromolecules, including proteins.[4][5] This covalent binding is a critical event in the initiation of cellular damage, leading to necrosis and the observed hepatotoxicity.[6]

The following diagram illustrates the proposed metabolic activation pathway of iproclozide:

Quantitative Pharmacokinetic Data

A thorough review of scientific literature reveals a significant lack of quantitative pharmacokinetic parameters for iproclozide in any animal model. Data on Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are not publicly documented. This absence of data is likely due to the drug's early withdrawal from the market, which halted further research and development.

For context, a summary of general pharmacokinetic parameters often evaluated in animal studies is presented in the table below. It is important to reiterate that no specific values for iproclozide are available.

| Pharmacokinetic Parameter | Description | Animal Models Commonly Used |

| Cmax | Maximum plasma concentration of the drug. | Rat, Mouse, Dog, Non-human primate |

| Tmax | Time at which Cmax is reached. | Rat, Mouse, Dog, Non-human primate |

| AUC | Area under the plasma concentration-time curve, reflecting total drug exposure. | Rat, Mouse, Dog, Non-human primate |

| t₁/₂ | Elimination half-life, the time required for the drug concentration to decrease by half. | Rat, Mouse, Dog, Non-human primate |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. | Rat, Mouse, Dog, Non-human primate |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Mouse, Dog, Non-human primate |

Experimental Protocols for Pharmacokinetic Studies of Hydrazine Derivatives

While specific protocols for iproclozide are unavailable, the following outlines a general experimental workflow for conducting pharmacokinetic studies of hydrazine-containing compounds in animal models, such as rats. This workflow is based on standard practices in preclinical drug development.[7]

References

- 1. Iproclozide (3544-35-2) for sale [vulcanchem.com]

- 2. Iproclozide - Wikipedia [en.wikipedia.org]

- 3. Iproclozide | C11H15ClN2O2 | CID 19063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Iproclozide: A Technical Overview of its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, development, and eventual withdrawal of Iproclozide, a monoamine oxidase inhibitor (MAOI) formerly used as an antidepressant.

Executive Summary

Iproclozide, marketed under trade names such as Sursum and Sinderesin, is an irreversible, non-selective monoamine oxidase inhibitor belonging to the hydrazine chemical class.[1] Its history is emblematic of the first generation of antidepressant drug discovery, characterized by serendipitous findings and a nascent understanding of neurochemical pharmacology. While demonstrating efficacy in the treatment of depression, its clinical use was short-lived due to a significant risk of severe, and sometimes fatal, hepatotoxicity.[2] This document details the scientific journey of Iproclozide, from its synthesis and preclinical evaluation to its clinical application and subsequent withdrawal from the market.

Discovery and Development History

The emergence of Iproclozide is rooted in the broader history of monoamine oxidase inhibitors. The field of psychopharmacology was revolutionized in the 1950s with the discovery that iproniazid, a drug initially developed for tuberculosis, possessed mood-elevating properties.[2][3] Subsequent research revealed that iproniazid's antidepressant effects stemmed from its inhibition of the monoamine oxidase (MAO) enzyme.[3] This discovery gave rise to the monoamine theory of depression and spurred the development of other MAOIs, including Iproclozide.

Synthesis

Iproclozide is chemically known as 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide. The original synthesis of Iproclozide was described by Libermann and colleagues in 1961.[1] While the detailed experimental protocol from this publication is not widely available, the synthesis would have likely involved the reaction of a (4-chlorophenoxy)acetyl halide or ester with isopropylhydrazine.

Logical Workflow for the Synthesis of Iproclozide:

Preclinical Pharmacology

As a first-generation MAOI, the preclinical evaluation of Iproclozide would have focused on its interaction with the monoamine oxidase enzymes. These studies were crucial for establishing its mechanism of action and inhibitory profile.

Quantitative Preclinical Data:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reversibility |

| Iproclozide | Data not available | Data not available | Non-selective | Irreversible |

| Moclobemide | 6.1[4] | >100 | MAO-A | Reversible |

| Selegiline | 0.412[4] | 0.00443[4] | MAO-B | Irreversible |

| Tranylcypromine | 11.5[4] | Data variable | Non-selective | Irreversible |

Experimental Protocols: In Vitro MAO Inhibition Assay

A standard method to determine the inhibitory potential of a compound like Iproclozide is the in vitro monoamine oxidase inhibition assay.

-

Objective: To determine the concentration of the test compound required to inhibit 50% of MAO-A and MAO-B activity (IC50).

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for MAO is used, such as kynuramine or a fluorescent probe that generates a detectable signal upon oxidation.

-

Procedure:

-

The MAO enzyme (either A or B) is pre-incubated with various concentrations of Iproclozide.

-

The reaction is initiated by the addition of the substrate.

-

The rate of product formation is measured over time, typically using spectrophotometry or fluorometry.

-

The percentage of inhibition at each Iproclozide concentration is calculated relative to a control without the inhibitor.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action

Iproclozide exerts its therapeutic effect by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[2]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes phenethylamine and also acts on dopamine.

By forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzymes, Iproclozide renders them inactive. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission. This enhanced signaling in pathways involving serotonin, norepinephrine, and dopamine is believed to be the basis of its antidepressant effect.

Clinical Efficacy and Safety

Clinical Efficacy

Specific, large-scale, placebo-controlled clinical trial data for Iproclozide is scarce in modern literature. As one of the early MAOIs, it was likely found to be effective in treating major depressive disorder, particularly atypical depression, which was a common indication for this class of drugs.[5] However, without access to the original clinical trial reports, a quantitative summary of its efficacy (e.g., response and remission rates) cannot be provided.

Pharmacokinetics

Detailed human pharmacokinetic studies for Iproclozide are not available. For older, irreversible MAOIs, plasma drug levels are not typically correlated with the degree of MAO inhibition, as these drugs are often cleared from the body rapidly, but their effect (enzyme inhibition) persists until new enzyme is synthesized.[6][7]

Estimated Pharmacokinetic Parameters:

| Parameter | Estimated Value |

| Volume of Distribution | 2.5 L |

| Clearance | 1.5 L/h/kg |

| Bioavailability | Data not available |

| Half-life | Data not available |

| Protein Binding | Data not available |

Note: These are estimated parameters and should be interpreted with caution.

Discontinuation and Adverse Effects

The clinical use of Iproclozide was terminated due to its association with severe hepatotoxicity.[2]

Hepatotoxicity

Multiple case reports documented instances of fulminant hepatitis in patients treated with Iproclozide, with some cases resulting in death. The liver damage was idiosyncratic and not clearly dose-related. The hydrazine moiety present in Iproclozide is believed to be responsible for this toxicity, as metabolic activation of this group can form reactive intermediates that cause hepatocellular damage.

Other Adverse Effects

As a non-selective, irreversible MAOI, Iproclozide would have been associated with the class-specific side effects, including:

-

Hypertensive Crisis: A dangerous, rapid increase in blood pressure that can occur if a patient on an irreversible MAOI consumes foods rich in tyramine (e.g., aged cheeses, cured meats) or takes sympathomimetic drugs.

-

Orthostatic Hypotension: A drop in blood pressure upon standing.

-

Other common side effects: Dizziness, headache, dry mouth, constipation, and insomnia.

Withdrawal

Abrupt discontinuation of MAOIs can lead to a withdrawal syndrome.[3] Symptoms can range from mild to severe and may include anxiety, agitation, insomnia, and flu-like symptoms.[8][9] A gradual tapering of the dose is necessary to minimize withdrawal effects.

Conclusion

Iproclozide represents an important chapter in the history of psychopharmacology. Its development, following the discovery of iproniazid, helped to validate the monoamine hypothesis of depression and provided a new therapeutic option for patients. However, its significant risk of hepatotoxicity ultimately led to its withdrawal from the market. The story of Iproclozide underscores the critical importance of rigorous safety evaluation in drug development and highlights the progress made in developing safer and more selective antidepressants.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetics of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. americanaddictioncenters.org [americanaddictioncenters.org]

Iproclozide's Impact on Monoamine Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction